2,3-Dimethylnon-4-YN-3-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89990-91-0 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2,3-dimethylnon-4-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-5-6-7-8-9-11(4,12)10(2)3/h10,12H,5-7H2,1-4H3 |
InChI Key |
WKTOHRNMFWTTMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C)(C(C)C)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2,3 Dimethylnon 4 Yn 3 Ol
Intramolecular Rearrangements and Cyclization Reactions
The structural arrangement of 2,3-dimethylnon-4-yn-3-ol makes it a suitable substrate for various intramolecular reactions, often catalyzed by transition metals. These reactions lead to the formation of cyclic structures and rearranged products, highlighting the compound's utility in synthetic organic chemistry.
Gold-Catalyzed Rearrangements of Propargylic Alcohols
Gold catalysts, particularly gold(I) and gold(III) species, have emerged as powerful tools for activating the alkyne moiety of propargylic alcohols like this compound. ucl.ac.uk This activation facilitates a variety of rearrangements, most notably the Meyer-Schuster rearrangement. ucl.ac.uk
In the presence of a gold catalyst, tertiary propargylic alcohols can undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form α,β-unsaturated ketones (enones). ucl.ac.ukthieme-connect.de The reaction is believed to proceed through the formation of a gold-π-alkyne complex, which enhances the electrophilicity of the alkyne. This allows for the 1,3-migration of the hydroxyl group to give a gold-containing allene (B1206475) intermediate. Subsequent tautomerization and hydrolysis yield the enone product. Research has shown that gold-catalyzed Meyer-Schuster rearrangements of tertiary propargylic alcohols generally proceed in excellent yields and with high E-selectivity. ucl.ac.uk
Another significant gold-catalyzed transformation is the formation of 3-alkoxyfurans. ucl.ac.uk In the presence of a gold catalyst and an alcohol, this compound can undergo a cyclization reaction to produce substituted furans. ucl.ac.uk The proposed mechanism involves the gold-catalyzed addition of the alcohol to the alkyne, followed by an intramolecular cyclization and dehydration.
| Catalyst System | Reactant | Product Type | Key Findings |
| Au(I) or Au(III) | This compound | E-enone | High yield and high E-selectivity via Meyer-Schuster rearrangement. ucl.ac.uk |
| Au(I) or Au(III) with Alcohol | This compound | 3-Alkoxyfuran | Efficient synthesis of substituted furans. ucl.ac.uk |
Intramolecular Nucleophilic Additions and Cycloadditions
The activated alkyne in this compound is susceptible to intramolecular nucleophilic attack by the hydroxyl group. This process can be a key step in various cyclization reactions. While specific examples for this compound are not extensively detailed in the provided search results, the general principles of intramolecular nucleophilic additions to alkynes are well-established. researchgate.net
Furthermore, the alkyne functionality can participate in intramolecular cycloaddition reactions. For instance, if the molecule contains a suitable diene system, an intramolecular Diels-Alder reaction could occur, leading to the formation of a bicyclic structure. wikipedia.orgorganic-chemistry.org The feasibility of such a reaction would depend on the tether connecting the alkyne and the diene.
Rearrangement Products from Hetero-Diels-Alder Reactions
The alkyne group in this compound can act as a dienophile in hetero-Diels-Alder reactions. wikipedia.orgorganic-chemistry.org This type of reaction involves a [4+2] cycloaddition where one or more atoms in the diene or dienophile is a heteroatom. organic-chemistry.orgbeilstein-journals.org For instance, reaction with a nitroso compound (a heterodienophile) could lead to the formation of a six-membered heterocyclic ring containing nitrogen and oxygen. beilstein-journals.org The initial cycloadduct can then undergo further rearrangements to yield more stable products. The regioselectivity and stereoselectivity of these reactions are influenced by electronic and steric factors of both the diene and the dienophile. beilstein-journals.orgnih.gov
Nucleophilic Additions to the Alkyne Moiety and Derived Intermediates
The electron-rich triple bond of this compound is a prime target for nucleophilic attack, particularly when activated by a metal catalyst. This reactivity forms the basis for the creation of various functionalized products.
Anti-Addition Mechanisms in Metal-Activated Systems
In the presence of metal catalysts, such as gold, the addition of nucleophiles to the alkyne of this compound typically proceeds through an anti-addition mechanism. ucl.ac.uk The metal catalyst coordinates to the alkyne, activating it for nucleophilic attack. ucl.ac.uk The nucleophile then attacks one of the alkyne carbons from the side opposite to the metal catalyst. This results in a stereospecific addition where the nucleophile and the metal are on opposite sides of the newly formed double bond. ucl.ac.uk Subsequent protonolysis or other quenching steps remove the metal and yield the final product. ucl.ac.uk
Formation and Reactivity of Vinyl-Metal Species
The nucleophilic addition to a metal-activated alkyne generates a vinyl-metal intermediate. ucl.ac.uk For example, in gold-catalyzed reactions, a vinyl-gold species is formed. ucl.ac.uk These intermediates are themselves reactive and can participate in further transformations. The carbon-metal bond in these species can be cleaved by various electrophiles, allowing for the introduction of a wide range of functional groups.
The reactivity of these vinyl-metal species is a cornerstone of many catalytic cycles. For instance, in carbometalation reactions, a carbon-metal bond adds across the alkyne, forming a new vinyl-metal species that can then be functionalized. kyoto-u.ac.jp The stability and reactivity of these intermediates are dependent on the metal, the ligands, and the substituents on the alkyne.
| Intermediate | Formation Method | Subsequent Reactivity |
| Vinyl-gold | Nucleophilic attack on a gold-activated alkyne | Protonolysis to form an alkene, transmetalation, or cross-coupling reactions. ucl.ac.uk |
| Vinyl-copper | Reaction with organocuprates | Cross-coupling reactions (e.g., with alkyl halides) to form substituted alkenes. |
| Vinyl-titanium | Reaction with titanium reagents | Can be used in subsequent C-C bond-forming reactions. researchgate.net |
Transformations Involving the Hydroxyl Group and Adjacent Carbons
The strategic positioning of the hydroxyl group next to the alkyne functionality in this compound orchestrates its reactivity, enabling a variety of synthetically useful transformations.
Conversion to Allenic Systems
The conversion of propargylic alcohols, such as this compound, into allenes is a significant transformation in organic synthesis. While direct experimental data on the conversion of this compound to an allenic system was not found in the provided search results, the general principles of this reaction can be applied. One common method involves the univ-rennes.fruniv-rennes.fr-sigmatropic rearrangement of an intermediate formed from the propargylic alcohol. For instance, the reaction of a propargylic alcohol with an orthoester in the presence of an acid catalyst can lead to the formation of an allenic ester.
Another approach is the palladium-catalyzed reaction of propargylic carbonates with organoboronic acids, which proceeds through an allenyl-palladium intermediate. While these are general methods, they illustrate potential pathways for the conversion of this compound to corresponding allenes.
Derivatization and Functionalization of the Tertiary Alcohol
The tertiary alcohol group in this compound is a key site for derivatization and functionalization. ucl.ac.uk Gold (I) and silver-based catalysts have been shown to be effective in promoting reactions at this position. ucl.ac.uk For instance, in the presence of a gold catalyst, propargylic alcohols can undergo rearrangement to form enones, a transformation known as the Meyer-Schuster rearrangement. ucl.ac.uk
Silver catalysts, on the other hand, can promote the substitution of the hydroxyl group with various nucleophiles, including oxygen, carbon, and nitrogen-based nucleophiles. ucl.ac.uk This allows for the introduction of a wide range of functional groups at the tertiary carbon, leading to a diverse array of derivatives.
Furthermore, the hydroxyl group can be converted into other functional groups to facilitate subsequent reactions. For example, conversion to a leaving group, such as a bromide, can enable intramolecular cyclization reactions. researchgate.net In the case of the bromide derived from 2,3-dimethylnon-1-en-4-yn-3-ol, however, intramolecular C-C cyclization does not occur, indicating that the electronic nature of the triple bond plays a crucial role in such reactions. researchgate.net
| Catalyst System | Transformation | Product Type | Ref. |
| Au(I) complex | Meyer-Schuster Rearrangement | Enone | ucl.ac.uk |
| AgNTf2 | Nucleophilic Substitution | Ethers, Amines, etc. | ucl.ac.uk |
| Not specified | Bromination followed by Cyclization Attempt | No C-C cyclization observed | researchgate.net |
Olefin and Alkyne Metathesis Analogues and Cascade Reactions
While specific studies on olefin and alkyne metathesis of this compound itself are not detailed in the provided search results, the principles of these powerful carbon-carbon bond-forming reactions can be applied to its analogues. Olefin metathesis, often catalyzed by ruthenium complexes, and alkyne metathesis, typically catalyzed by molybdenum or tungsten complexes, are pivotal in modern organic synthesis for constructing complex molecules. univ-rennes.fr
Analogues of this compound containing an additional olefinic or acetylenic unit could be designed to participate in ring-closing metathesis (RCM), cross-metathesis (CM), or enyne metathesis reactions. For instance, an analogue bearing a terminal olefin could undergo RCM to form a cyclic ether after derivatization of the hydroxyl group.
Cascade reactions, which involve a series of intramolecular transformations, are also a plausible pathway for elaborating the structure of this compound derivatives. Gold-catalyzed cascade reactions of related propargylic systems have been reported to yield complex polycyclic structures. escholarship.org For example, a gold-catalyzed [4+3] cycloaddition/C-H functionalization cascade has been used to synthesize cyclohepta[b]indoles. escholarship.org Such strategies could potentially be adapted to analogues of this compound to generate diverse and complex molecular architectures.
The intramolecular reaction of the bromide derived from 2,3-dimethylnon-1-en-4-yn-3-ol, which does not lead to C-C cyclization, highlights the subtleties that govern these cascade processes. researchgate.net The success of a cascade reaction is highly dependent on the substrate's stereochemistry and the electronic properties of its functional groups. researchgate.net
| Reaction Type | Catalyst Type | Potential Application to Analogues | Ref. |
| Olefin Metathesis | Ruthenium-based | Ring-Closing Metathesis, Cross-Metathesis | univ-rennes.fr |
| Alkyne Metathesis | Molybdenum or Tungsten-based | Poly-yne synthesis | univ-rennes.fr |
| Cascade Reactions | Gold-based | Synthesis of polycyclic compounds | escholarship.org |
Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is arguably the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, the connectivity of atoms can be mapped out.
The ¹H NMR spectrum of 2,3-Dimethylnon-4-yn-3-ol is expected to reveal distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment. The key predicted resonances are detailed below. The hydroxyl proton (-OH) is often broad and may not show clear coupling, its chemical shift being highly dependent on solvent and concentration.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (C1) | ~ 0.9 | Triplet (t) | 3H |
| -CH₂- (C9) | ~ 1.4 | Sextet | 2H |
| -CH₂- (C8) | ~ 1.5 | Quintet | 2H |
| -CH₂- (C7) | ~ 2.2 | Triplet (t) | 2H |
| -CH- (C2) | ~ 1.8 | Quartet (q) | 1H |
| CH₃- (on C2) | ~ 1.1 | Doublet (d) | 3H |
| CH₃- (on C3) | ~ 1.4 | Singlet (s) | 3H |
Note: Data is predicted and may vary based on solvent and experimental conditions.
The triplet for the terminal methyl group (C1) and the adjacent methylene (B1212753) group (C9) would confirm the n-butyl chain attached to the alkyne. The quartet for the C2 proton, coupled to the three protons of its methyl group, and the singlet for the C3 methyl group would be key identifiers for the dimethyl-substituted alcohol portion of the molecule.
A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eleven distinct signals are expected, corresponding to the eleven carbon atoms in its structure. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-CH₃) | ~ 14 |
| C9 (-CH₂) | ~ 22 |
| C8 (-CH₂) | ~ 31 |
| C7 (-CH₂) | ~ 19 |
| C6 (-C≡) | ~ 80 |
| C5 (-C≡) | ~ 90 |
| C4 (-C(OH)-) | ~ 70 |
| C3 (CH₃-C(OH)) | ~ 28 |
| C2 (-CH-) | ~ 40 |
| C10 (CH₃-CH) | ~ 16 |
Note: Data is predicted and may vary based on solvent and experimental conditions.
The most characteristic signals would be those for the alkyne carbons (C5 and C6), which are expected in the ~80-90 ppm range. The signal for the tertiary carbon bearing the hydroxyl group (C4) would appear further downfield, typically around 70 ppm. The remaining signals in the upfield region (~14-40 ppm) would correspond to the various sp³ hybridized carbons of the alkyl groups.
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. For this compound, it would show a correlation between the C2 proton and its attached methyl protons, as well as sequential correlations along the n-butyl chain (H7 with H8, H8 with H9, and H9 with H1).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each proton signal (e.g., the C2-H quartet) to its corresponding carbon signal (C2).
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of its alcohol and alkyne groups.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (-O-H) | O-H stretch | 3600 - 3200 | Strong, Broad |
| Alkyl (C-H) | C-H stretch | 3000 - 2850 | Strong |
| Alkyne (-C≡C-) | C≡C stretch | 2260 - 2100 | Weak to Medium |
The most prominent feature would be a strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol, with the broadening due to hydrogen bonding. The presence of the internal alkyne would be confirmed by a weaker absorption in the 2260-2100 cm⁻¹ range; this peak can sometimes be very weak or absent in symmetrical or near-symmetrical alkynes. Strong peaks in the 3000-2850 cm⁻¹ region corresponding to C-H stretching and a strong C-O stretching band around 1150 cm⁻¹ would further support the structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern. For this compound (C₁₁H₂₀O), the molecular weight is 168.28 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 168. However, for tertiary alcohols, this peak is often weak or entirely absent due to the rapid fragmentation of the parent ion. The fragmentation pattern would likely be dominated by pathways that lead to stable carbocations.
Plausible Fragmentation Pathways and Key Ions:
Alpha-Cleavage: The bonds adjacent to the oxygen atom are prone to cleavage. Loss of an ethyl group (from the C2-C10 bond cleavage) would lead to a fragment at m/z = 139. More significantly, the loss of the butyl group from the alkyne side (cleavage of the C4-C5 bond) is a likely pathway.
Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a very common fragmentation pathway for alcohols, which would yield a peak at m/z = 150 (M-18).
Cleavage of the C2-C3 bond: This would result in the loss of an isopropyl radical, leading to a prominent oxonium ion fragment.
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is ideal for analyzing volatile compounds like this compound. In a typical GC-MS analysis, the compound would first be separated from any impurities or other components of a mixture on a GC column. The retention time from the GC provides a characteristic identifier for the compound under specific analytical conditions. As the pure compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, producing the mass spectrum as described above. This integration allows for the confident identification of the compound even in complex mixtures.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, HRMS would confirm its molecular formula, C₁₁H₂₀O. The calculated exact mass can be compared to the experimentally measured mass to validate the compound's identity.
In addition to exact mass determination, the fragmentation pattern observed in the mass spectrum provides significant structural information. As a tertiary alcohol, this compound is expected to exhibit a very weak or absent molecular ion peak ([M]⁺). whitman.edu The primary fragmentation pathway for tertiary alcohols is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. youtube.com
For this compound, two primary alpha-cleavage pathways are plausible, leading to the formation of stable carbocations. The loss of a butyl group from the alkyne chain or the loss of an ethyl group from the other side of the alcohol would result in characteristic fragment ions. The relative abundance of these fragments can provide insights into the stability of the resulting ions. Another potential fragmentation is the loss of a water molecule (M-18), a common feature for alcohols. whitman.edu
Table 1: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Calculated Exact Mass (m/z) | Fragmentation Pathway |
| [C₁₁H₂₀O]⁺ | Molecular Ion | 168.1514 | - |
| [C₉H₁₅O]⁺ | [M-C₂H₅]⁺ | 139.1123 | Alpha-cleavage |
| [C₇H₁₁O]⁺ | [M-C₄H₉]⁺ | 111.0810 | Alpha-cleavage |
| [C₁₁H₁₈]⁺˙ | [M-H₂O]⁺˙ | 150.1409 | Dehydration |
This table is based on theoretical fragmentation patterns and the exact masses are calculated based on the respective elemental compositions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for identifying the presence of chromophores, which are parts of a molecule that absorb light. In the case of this compound, the key structural feature of interest for UV-Vis spectroscopy is the carbon-carbon triple bond (alkyne).
Isolated alkynes, such as the one present in this compound, typically exhibit weak absorption bands in the far UV region, corresponding to π → π* electronic transitions. masterorganicchemistry.commasterorganicchemistry.com The wavelength of maximum absorbance (λmax) for a non-conjugated alkyne is generally below 200 nm. researchgate.net Consequently, the absorption may not be readily observable using standard UV-Vis spectrophotometers, which typically operate in the 200-800 nm range.
The absence of significant absorption in the near UV-Vis region (200-800 nm) for this compound would be an important piece of structural information, indicating the lack of a conjugated system. libretexts.org Conjugated systems, where multiple double or triple bonds are connected by single bonds, lead to a bathochromic (red) shift, moving the λmax to longer, more easily observable wavelengths. masterorganicchemistry.com
Table 2: Expected UV-Vis Spectroscopic Data for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| Alkyne (C≡C) | π → π* | < 200 | Low |
This table presents expected values based on the spectroscopic properties of non-conjugated alkynes.
X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)
For a relatively simple, acyclic molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis can be challenging. Such molecules often exist as liquids or low-melting solids and may not readily form the well-ordered crystals required for this technique.
However, X-ray crystallography can be an invaluable tool for the structural elucidation of solid derivatives of this compound. For instance, if the alcohol is reacted to form a crystalline derivative, such as a p-nitrobenzoate ester or a urethane, the resulting solid product could be analyzed by X-ray crystallography. This would not only confirm the connectivity of the atoms but also provide detailed insight into the molecule's stereochemistry and solid-state packing, information that is not attainable through other spectroscopic methods. caltech.edu The successful growth of a suitable crystal is the primary prerequisite for this method. nih.gov
Theoretical and Computational Studies on 2,3 Dimethylnon 4 Yn 3 Ol Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to study various aspects of chemical reactions. aimspress.com
DFT calculations would be instrumental in elucidating the transition states of such a rearrangement. The process likely involves the protonation of the hydroxyl group, followed by the 1,3-shift of the hydroxyl group and subsequent tautomerization to form the enone. Computational modeling can map out the geometry of the transition states and intermediates along this reaction coordinate.
For example, in the Meyer-Schuster rearrangement of 2,3-Dimethylnon-4-yn-3-ol, DFT could be used to calculate the energy barriers for each step, helping to identify the rate-determining step. The relative energies of different potential side-products could also be assessed to predict the reaction's selectivity.
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques to represent and manipulate the structures of molecules. For a flexible molecule like this compound, with its nonane (B91170) backbone, conformational analysis is crucial for understanding its properties.
Computational methods can be used to identify the various low-energy conformers of this compound. This involves systematically rotating the single bonds in the molecule and calculating the potential energy of each resulting conformation. The results of such an analysis would reveal the most stable three-dimensional structures of the molecule, which in turn influence its physical properties and reactivity.
In Silico Predictions of Reactivity and Selectivity
In silico methods, which are computational approaches, can be used to predict the reactivity and selectivity of this compound in various chemical reactions. researchgate.net By analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified.
For instance, the electron-rich alkyne group would be predicted to be a site for electrophilic addition. Conversely, the hydroxyl group could act as a nucleophile. Computational models can also predict the stereoselectivity and regioselectivity of reactions, for example, whether an addition reaction would occur preferentially at one carbon atom of the triple bond over the other.
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical calculations provide a detailed picture of the electronic structure and bonding within a molecule. jcgtm.org For this compound, these calculations can quantify the nature of the chemical bonds, including the carbon-carbon triple bond and the carbon-oxygen single bond.
Analysis of the molecular orbitals would show the distribution of electrons and the nature of the π-system of the alkyne. The calculated atomic charges can indicate the polarity of different parts of the molecule. This information is fundamental to understanding the molecule's spectroscopic properties and its behavior in chemical reactions.
Data Tables
Since direct computational studies on this compound are not available, the following tables provide hypothetical yet representative data based on typical values for similar functional groups found in computational chemistry literature.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for a Stable Conformer of this compound
| Parameter | Value |
| C≡C Bond Length (Å) | 1.21 |
| C-C≡C Bond Angle (°) | 178.5 |
| C-O Bond Length (Å) | 1.43 |
| O-H Bond Length (Å) | 0.97 |
| C-C-O Bond Angle (°) | 109.5 |
Table 2: Hypothetical Calculated Energies for the Meyer-Schuster Rearrangement of this compound
| Species | Relative Energy (kcal/mol) |
| This compound (Reactant) | 0.0 |
| Transition State 1 (Protonation) | +5.2 |
| Protonated Intermediate | -2.5 |
| Transition State 2 (1,3-shift) | +25.8 |
| Allenic Intermediate | +15.3 |
| Transition State 3 (Tautomerization) | +10.1 |
| 2,3-Dimethylnon-3-en-5-one (Product) | -18.7 |
Applications and Synthetic Utility in Complex Molecule Construction
Role as a Key Building Block in Multi-Step Organic Syntheses
2,3-Dimethylnon-4-yn-3-ol serves as a versatile building block in organic synthesis due to the presence of two key functional groups: a hydroxyl group and a carbon-carbon triple bond. upi.edu This structure allows for sequential or tandem reactions to build more complex carbon skeletons. The triple bond can be functionalized through various addition reactions, while the hydroxyl group can be used to direct reactions, act as a nucleophile, or be transformed into a leaving group to facilitate subsequent substitutions or eliminations. ucl.ac.uk
Propargylic alcohols, as a class, are crucial intermediates for creating diverse molecular structures, including pharmaceuticals, agrochemicals, and fine chemicals. upi.edu The specific structure of this compound, with its defined alkyl substituents, makes it a precursor for introducing a C11 backbone with specific stereochemical and electronic properties into a target molecule. Research has focused on the synthesis of such acetylene (B1199291) alcohols and their subsequent reactions, highlighting their role as pivotal intermediates. upi.eduucl.ac.uk For instance, one documented synthesis of this compound was undertaken specifically to explore its reactivity in gold-catalyzed transformations, underscoring its utility as a substrate for developing new synthetic methods. ucl.ac.uk
Precursor for the Synthesis of Heterocyclic Compounds
The arrangement of the alkyne and alcohol functionalities in this compound makes it an ideal precursor for cyclization reactions to form various heterocyclic systems, particularly those containing oxygen.
While direct conversion of this compound to a furan (B31954) derivative is not extensively documented, established synthetic strategies for furan synthesis strongly suggest its potential as a precursor. Many methods for furan synthesis rely on acetylenic precursors. derpharmachemica.comresearchgate.netorganic-chemistry.org
One common pathway involves the transformation of a propargylic alcohol into a γ-alkynyl ketone. derpharmachemica.com The subsequent acid-catalyzed cyclization of this intermediate would yield a polysubstituted furan. derpharmachemica.com Another powerful method is the metal-catalyzed cycloisomerization of acetylenic compounds. Gold and other transition metals are known to catalyze the cyclization of functionalized alkynes to produce furans. researchgate.net Silver-catalyzed 5-endo-dig cyclizations are also a known route for furan formation from appropriate precursors. cardiff.ac.uk
Table 1: General Strategies for Furan Synthesis from Acetylenic Precursors
| Precursor Type | Catalyst/Reagent | Description | Reference(s) |
|---|---|---|---|
| γ-Alkynyl Ketone | TsOH (acid catalyst) | The ketone, formed from a propargylic acetate, undergoes cyclization to form a substituted furan. derpharmachemica.com | derpharmachemica.com |
| O-Propargyl β-enones | Gold Catalyst | Gold-catalyzed cycloisomerization directly converts the precursor to a furan derivative. researchgate.net | researchgate.net |
| Propargyl Alcohols | Terminal Alkynes | Reaction yields a 1,4-diyne intermediate which can cyclize to form a polysubstituted furan. derpharmachemica.com | derpharmachemica.com |
The carbon framework of this compound is suitable for constructing other oxygen-containing heterocycles, such as tetrahydropyrans. A highly diastereoselective method for synthesizing cis-2,6-disubstituted tetrahydropyran-4-ones (THPOs) has been developed using a silyl (B83357) enol ether Prins cyclization. acs.org This methodology was demonstrated on substrates structurally analogous to this compound, such as those derived from the diastereoselective reduction of 3-(tert-Butyldimethylsilyloxy)-2,4-dimethylnon-2-en-5-one. acs.orgnih.gov The cyclization proceeds via condensation with an aldehyde in the presence of a Lewis acid, forming the tetrahydropyran-4-one ring with high diastereoselectivity. acs.org This reaction is tolerant of numerous functional groups and allows for the construction of highly substituted THPOs. acs.org
Intermediates in the Total Synthesis of Natural Products
Acetylenic alcohols are fundamental building blocks in the total synthesis of natural products, where creating complex stereochemistry and functionality is paramount. google.comclockss.org Their triple bonds offer a handle for further transformations, including the construction of enediyne systems or other complex fragments. upi.edu The Sharpless-Katsuki asymmetric epoxidation, a cornerstone of modern organic synthesis, often targets allylic alcohols, which can be derived from the reduction of propargylic alcohols, to create chiral epoxy alcohol intermediates for natural product synthesis. google.com
While propargylic alcohols as a class are widely used, a specific published total synthesis of a natural product explicitly detailing this compound as an intermediate is not readily found in current literature. However, the structural motif is relevant. For example, fragments containing long alkyl chains with multiple stereocenters, such as those that could be generated from this precursor, are components of complex natural products like the V-ATPase inhibitor archazolid. rsc.org The synthesis of archazolid fragments involved the diastereoselective reduction of a ketone and subsequent manipulations of a terminal alkyne, demonstrating the type of chemistry for which this compound would be a suitable starting point. rsc.org
Generation of Diverse Carbon Frameworks
The reactivity of this compound can be harnessed to generate a variety of acyclic and cyclic carbon skeletons, with the potential for high stereochemical control.
A key application of precursors like this compound is in stereocontrolled cyclization reactions. As mentioned previously, the silyl enol ether Prins cyclization provides a powerful method for the diastereoselective synthesis of substituted tetrahydropyran-4-ones. acs.org
The reaction of a hydroxy silyl enol ether (which can be conceptually derived from this compound) with an aldehyde is promoted by a Lewis acid like BF₃·OEt₂. acs.org This process generates an oxocarbenium ion intermediate that undergoes a cyclization, which is highly effective for creating quaternary centers at the C-3 position of the resulting heterocyclic ring. acs.org Research has shown that when the precursor is appropriately substituted, this cyclization can yield the cis-2,6-disubstituted product with high diastereoselectivity (dr >95:5). acs.org This high level of stereocontrol is critical in the synthesis of complex molecules where the relative orientation of substituents is crucial for biological activity or final structure. While a bromide derivative of a related compound, 2,3-dimethylnon-1-en-4-yn-3-ol, failed to undergo a specific C-C cyclization, this finding highlights that the electronic nature of the unsaturation is critical in determining the reaction pathway. researchgate.netresearchgate.net
Table 2: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| 3-(tert-Butyldimethylsilyloxy)-2,4-dimethylnon-2-en-5-one |
| 2,3-dimethylnon-1-en-4-yn-3-ol |
| Archazolid |
| Tetrahydropyran-4-one |
| Furan |
Creation of Chiral Centers and Enantiomerically Pure Compounds
The synthesis of complex organic molecules often requires precise control over stereochemistry, particularly the formation of chiral centers. The compound this compound possesses a single stereocenter at the C3 position. This carbon is a quaternary stereocenter, meaning it is bonded to four different non-hydrogen substituents (a hydroxyl group, a methyl group, an ethyl group, and a non-1-ynyl group). The construction of such quaternary all-carbon stereocenters with high enantioselectivity is a significant challenge in synthetic organic chemistry. pitt.edu
Research into the asymmetric synthesis of propargylic alcohols has yielded effective methods for establishing chiral centers like the one found in this compound. A prominent strategy involves the asymmetric propargylation of ketones, which allows for the direct formation of the chiral tertiary alcohol moiety in a highly enantiomerically pure form.
Detailed Research Findings
A key methodology for achieving this transformation is the use of allenylboronic acids in the presence of a chiral catalyst. rsc.org This approach has been successfully applied to the synthesis of structurally analogous compounds, demonstrating its potential for producing enantiopure this compound.
The general procedure involves the reaction of an allenylboronic acid with a ketone, catalyzed by a chiral ligand system. rsc.org For instance, the reaction can be mediated by a combination of an allenylboronic acid and a chiral binaphthol (BINOL)-derived ligand, such as (S)-Br2-BINOL, in the presence of molecular sieves and ethanol. rsc.org This mixture generates a chiral boronate ester in situ, which then reacts with the ketone substrate to yield the desired propargylic alcohol with a high degree of enantioselectivity. rsc.org
In a representative synthesis of a closely related compound, (R)-2-(4-Bromophenyl)-3,3-dimethylnon-4-yn-2-ol, this method proved to be highly effective. rsc.org The reaction proceeded smoothly at room temperature over 48 hours, resulting in a high yield and excellent enantiomeric excess (ee). rsc.org This demonstrates the power of this protocol for constructing the specific C(OH)R1R2(alkynyl) quaternary center.
The table below summarizes the results for the asymmetric synthesis of an analogue of this compound, highlighting the efficiency and stereoselectivity of the method. rsc.org
| Product | Procedure | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| (R)-2-(4-Bromophenyl)-3,3-dimethylnon-4-yn-2-ol | Asymmetric propargylation using allenylboronic acid and (S)-Br2-BINOL | 96 | 99 |
This asymmetric propargylation strategy is a powerful tool for the enantioselective synthesis of tertiary propargylic alcohols. By carefully selecting the ketone precursor and the chiral catalyst, it is possible to construct complex chiral building blocks with high precision. google.com The application of such methods is crucial for accessing enantiomerically pure compounds like this compound, which can then be used in the synthesis of more complex target molecules.
Future Research Directions and Emerging Trends in Propargylic Alcohol Chemistry
Development of Novel Catalytic Systems for Chemoselective Transformations
The development of new catalysts is crucial for unlocking the full synthetic potential of propargylic alcohols. Research is focused on creating systems that can selectively target one of the multiple functional groups present in these molecules—the hydroxyl group and the alkyne. wiley.com
Gold and silver catalysts have emerged as powerful tools for activating alkynes under mild conditions. ucl.ac.uk For instance, gold catalysis can facilitate the Meyer-Schuster rearrangement, transforming tertiary propargylic alcohols into α,β-unsaturated ketones. ucl.ac.ukuniovi.es Silver-catalyzed reactions can promote novel carbon-carbon bond formations and hydroazidations. acs.orgrsc.org The application of such catalysts to 2,3-Dimethylnon-4-yn-3-ol could yield a variety of functionalized products.
Furthermore, transition metals like ruthenium, copper, and palladium, as well as simple Brønsted and Lewis acids, are used to catalyze a wide array of propargylic substitution reactions. nih.govrsc.org These reactions allow for the displacement of the hydroxyl group with various nucleophiles, a key strategy for building molecular complexity. nih.gov The ongoing challenge is to develop catalysts that are not only highly active but also chemoselective, avoiding unwanted side reactions.
Table of Catalytic Systems for Propargylic Alcohol Transformations
| Catalyst Type | Metal/Compound | Transformation Example | Reference |
| π-Acid Catalysts | Gold (Au) | Meyer-Schuster Rearrangement, Hydration | ucl.ac.uk |
| π-Acid Catalysts | Silver (Ag) | C-C Bond Formation, Hydration | acs.orgacs.org |
| Transition Metal | Ruthenium (Ru) | Propargylic Substitution | nih.govacs.org |
| Transition Metal | Copper (Cu) | Asymmetric Propargylic Substitution | rsc.orgresearchgate.net |
| Lewis Acid | BF₃·Et₂O | Propargylic Substitution, Furanone Synthesis | nih.gov |
| Oxo-metal Complex | Vanadium (V) | Meyer-Schuster Rearrangement | uniovi.es |
Advancements in Asymmetric Synthesis of Substituted Propargylic Alcohols
Since this compound possesses a chiral center at the C3 position, the development of methods for its enantioselective synthesis is a significant research goal. The asymmetric synthesis of propargylic alcohols is a highly active field, as the optical purity of these building blocks is often crucial for their application in pharmaceuticals and agrochemicals. nih.govrsc.org
Recent progress has centered on transition-metal catalysis using chiral ligands. researchgate.net Copper(II) complexes with chiral hydroxamic acids, for example, have been successfully used for the asymmetric synthesis of trifluoromethyl-substituted tertiary propargylic alcohols. rsc.orgsemanticscholar.org Similarly, cooperative copper catalysis involving chiral N,N,P-ligands enables the asymmetric substitution of racemic propargylic alcohols to generate enantiomerically enriched products. rsc.org Adapting these methodologies could provide a pathway to optically pure enantiomers of this compound and its derivatives.
Organocatalysis also presents a promising metal-free alternative for asymmetric propargylation reactions. mdpi.com The design of new chiral ligands and organocatalysts that can effectively control stereoselectivity in the synthesis of sterically hindered tertiary alcohols like this compound remains a key objective. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry is increasingly being adopted for the synthesis of propargylic alcohols due to its advantages in safety, efficiency, and scalability. beilstein-journals.orgresearchgate.net Reactions involving highly reactive or gaseous reagents, such as the ethynylation of ketones using acetylene (B1199291) gas to produce tertiary propargylic alcohols, are significantly safer to perform in continuous-flow reactors. researchgate.net This approach allows for precise control over reaction parameters, often leading to higher yields and shorter reaction times compared to traditional batch processes. beilstein-journals.org
The synthesis of this compound, which involves the addition of an acetylide to a ketone, is an ideal candidate for translation to a flow process. ucl.ac.ukresearchgate.net Furthermore, the integration of flow reactors with automated systems, guided by computer-aided synthesis planning, represents the next frontier. researchgate.net Such platforms can streamline the multi-step synthesis of complex molecules derived from propargylic alcohol building blocks, accelerating discovery and process development. researchgate.netresearchgate.net
Exploration of Bio-Inspired and Enzymatic Synthetic Pathways
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govnih.gov Enzymatic cascades have been designed to produce enantiopure propargylic alcohols from racemic mixtures. nih.govacs.org A typical pathway involves the oxidation of a racemic propargylic alcohol to the corresponding ketone by a peroxygenase, followed by an enantioselective reduction using an (R)- or (S)-selective alcohol dehydrogenase to yield the desired single enantiomer. nih.govnih.gov
Computational Chemistry as a Predictive Tool for Reaction Discovery and Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions involving propargylic alcohols. acs.orgscilit.com DFT calculations can elucidate complex reaction mechanisms, identify transition states, and rationalize the origins of chemo- and stereoselectivity. acs.orgresearchgate.net
For instance, computational studies have been used to model the transition states in ruthenium-catalyzed asymmetric propargylic substitutions, explaining how the substituent at the propargylic position influences enantioselectivity. acs.org They have also been used to predict the stereochemical outcomes of reactions catalyzed by chiral N,N'-dioxides. mdpi.com Applying these predictive models to reactions of this compound would enable the rational design of catalysts and reaction conditions, reducing the need for extensive empirical screening and accelerating the discovery of novel transformations. scilit.com As computational power grows, its role in the a priori design of synthetic pathways is expected to become even more significant.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2,3-Dimethylnon-4-YN-3-OL with high stereochemical purity?
- Methodological Answer : The synthesis of acetylenic alcohols like this compound often involves alkyne hydration or propargyl alcohol derivatives. A critical step is controlling regioselectivity during hydration to avoid byproducts. For example, Lindlar catalysts or ligand-modified palladium nanoparticles can selectively hydrogenate triple bonds while preserving stereochemistry . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the compound, followed by NMR (¹H/¹³C) and GC-MS to confirm purity.
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine ¹H NMR (to identify methyl groups and hydroxyl protons), ¹³C NMR (to confirm sp³ carbons adjacent to the triple bond), and IR spectroscopy (to detect O-H stretches ~3200–3600 cm⁻¹ and C≡C stretches ~2100–2260 cm⁻¹). Mass spectrometry (EI-MS or HRMS) should match the molecular ion peak (C₁₁H₂₀O, calculated m/z 168.15). Discrepancies in spectral data may indicate impurities or isomerization, necessitating repeated purification .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, dynamic conformational changes, or inaccuracies in DFT calculations. To address this:
- Perform NMR in deuterated solvents (e.g., CDCl₃) at varying temperatures to assess dynamic behavior.
- Use advanced DFT methods (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM) to simulate spectra.
- Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. How can catalytic hydrogenation conditions be optimized to prevent over-reduction of the triple bond in this compound?
- Methodological Answer : Over-reduction is mitigated by:
- Catalyst selection : Use Lindlar catalyst (Pd/CaCO₃ with quinoline) or poisoned Pd nanoparticles to limit reactivity.
- Reaction monitoring : Track H₂ uptake via gas burette and terminate the reaction at partial conversion.
- Solvent effects : Polar aprotic solvents (e.g., THF) reduce hydrogen diffusion rates, enhancing selectivity .
Q. What experimental designs are suitable for studying the compound’s stability under oxidative or acidic conditions?
- Methodological Answer :
- Oxidative stability : Expose the compound to O₂ or H₂O₂ in controlled atmospheres and monitor degradation via TLC or HPLC.
- Acidic stability : Use pH-buffered solutions (e.g., HCl/NaOAc) at 25–80°C. Quench aliquots at intervals and analyze by GC-MS to identify decomposition products (e.g., ketones or dienes) .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported reaction yields for this compound across studies?
- Methodological Answer :
- Reproduce conditions : Verify catalyst activation (e.g., pre-reduction of Lindlar catalyst), solvent purity, and inert atmosphere (N₂/Ar).
- Statistical analysis : Perform triplicate experiments with error margins; outliers may indicate unaccounted variables (e.g., trace moisture).
- Cross-lab validation : Collaborate with independent labs to confirm reproducibility, adhering to open-data principles for transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
